9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy-
Overview
Description
9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CBZ-OH and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of CBZ-OH is not yet fully understood. However, it is believed that CBZ-OH interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CBZ-OH has been found to exhibit various biochemical and physiological effects. For instance, CBZ-OH has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. CBZ-OH has also been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of CBZ-OH is its excellent electron transport properties. This property makes it a promising material for use in organic electronic devices. However, one of the limitations of CBZ-OH is its limited solubility in certain solvents, which can make it challenging to work with in some lab experiments.
Future Directions
There are several future directions for research on CBZ-OH. One of the most significant future directions is the development of new synthesis methods that can improve the yield and purity of CBZ-OH. Another future direction is the exploration of new applications for CBZ-OH in various fields such as medicine and materials science. Additionally, further studies are needed to fully understand the mechanism of action of CBZ-OH and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, CBZ-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CBZ-OH involves a specific method, and it has been extensively studied for its potential applications in organic electronics, medicine, and materials science. CBZ-OH exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on CBZ-OH, including the development of new synthesis methods and the exploration of new applications in various fields.
Scientific Research Applications
CBZ-OH has been extensively studied for its potential applications in various fields. One of the most significant applications of CBZ-OH is in the field of organic electronics. CBZ-OH has been found to exhibit excellent electron transport properties, making it a promising material for use in organic electronic devices such as solar cells and transistors.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17/h1-10,22-23H,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBQVVTHZHPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)NC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066854 | |
Record name | 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23077-61-4 | |
Record name | N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23077-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Carbazole-1-carboxamide, N-(4-chlorophenyl)-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-chloro-2-hydroxycarbazole-1-carboxanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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